4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide
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Description
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C21H21ClN4O2S and its molecular weight is 428.94. The purity is usually 95%.
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Biological Activity
The compound 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a pyridazinone core , which is a common structural motif in various biologically active molecules. The presence of a 4-chlorophenyl group and a tetrahydrobenzo[d]thiazole moiety contributes to its unique properties. The molecular formula is C20H22ClN3O, and it has a molecular weight of approximately 357.86 g/mol.
Table 1: Structural Features
Feature | Description |
---|---|
Core Structure | Pyridazinone |
Substituents | 4-Chlorophenyl, Tetrahydrobenzo[d]thiazole |
Molecular Formula | C20H22ClN3O |
Molecular Weight | 357.86 g/mol |
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The pyridazinone structure is associated with kinase inhibition , which is crucial for regulating cellular processes related to cancer and other diseases. The potential for this compound to act as a kinase inhibitor aligns it with other pyridazinone derivatives known for their pharmacological effects.
Therapeutic Applications
- Oncology : The structural features suggest potential applications in cancer treatment by inhibiting specific kinases associated with tumor growth.
- Neurology : Its interaction with neurological pathways may provide avenues for neuroprotective therapies.
- Anti-inflammatory : Similar compounds have shown anti-inflammatory properties, indicating potential in treating inflammatory diseases.
Case Studies
Research has demonstrated the effectiveness of similar pyridazinone derivatives in various biological assays:
- Antiproliferative Activity : A study evaluated the antiproliferative effects of pyridazinone derivatives on cancer cell lines, showing nanomolar range activity against multiple types of cancer cells .
- Kinase Inhibition : Compounds structurally related to the target compound exhibited significant inhibition of kinases involved in cancer signaling pathways .
Table 2: Summary of Biological Activities
Research Findings
Extensive research has been conducted on pyridazinone compounds, revealing diverse biological activities:
- In vitro Studies : Various studies have confirmed that pyridazinones can inhibit cell proliferation and induce apoptosis in cancer cells.
- In vivo Studies : Animal models have shown promising results regarding the efficacy and safety profile of these compounds.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c22-15-9-7-14(8-10-15)16-11-12-20(28)26(25-16)13-3-6-19(27)24-21-23-17-4-1-2-5-18(17)29-21/h7-12H,1-6,13H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJNQDXDZKLBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.